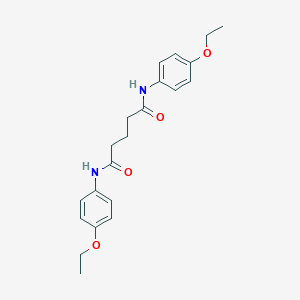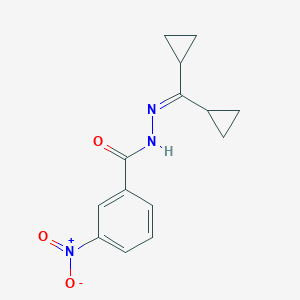![molecular formula C20H28N2 B323737 4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) is an organic compound with the molecular formula C20H28N2. This compound is characterized by the presence of a phenylene group connected to two heptadien-4-amine chains. It is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) typically involves the reaction of 1,4-phenylenediamine with 1,6-heptadien-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe) at 25-50°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include the modulation of enzyme activity, inhibition of protein-protein interactions, and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(1,4-Phenylene)bis(2,2’:6’,2’'-terpyridine)
- 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine)
Uniqueness
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) is unique due to its specific structure and reactivity. Unlike other similar compounds, it has a distinct phenylene group connected to two heptadien-4-amine chains, which imparts unique chemical and physical properties. This makes it particularly useful in specific applications such as organic synthesis and industrial production .
Propiedades
Fórmula molecular |
C20H28N2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[4-(4-aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine |
InChI |
InChI=1S/C20H28N2/c1-5-13-19(21,14-6-2)17-9-11-18(12-10-17)20(22,15-7-3)16-8-4/h5-12H,1-4,13-16,21-22H2 |
Clave InChI |
VLHJPKBKGFHYDC-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C1=CC=C(C=C1)C(CC=C)(CC=C)N)N |
SMILES canónico |
C=CCC(CC=C)(C1=CC=C(C=C1)C(CC=C)(CC=C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydroxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323655.png)



![4-{[(2-Fluoro-5-nitrophenyl)imino]methyl}benzonitrile](/img/structure/B323663.png)
![4-[2-({3-Nitrobenzylidene}amino)benzoyl]morpholine](/img/structure/B323664.png)

![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B323667.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B323670.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B323672.png)

![6-Amino-4-(2-chlorophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B323676.png)
![3,4-dihydroxy-N'-[(E)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B323678.png)
